Target Differentiation: Unique PTP1B Binding and Inhibition for Osteoarthritis
Deapi-platycodin D3 (D-PDD3) is a direct inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a mechanism not shared by other major platycodins. In a trauma-induced mouse model of osteoarthritis, intra-articular injection of D-PDD3 delayed disease progression by maintaining cartilage homeostasis through PTP1B binding and subsequent suppression of the PKM2/AMPK pathway [1]. This target engagement is a unique, differentiating feature for this compound.
| Evidence Dimension | Molecular Target Engagement and In Vivo Efficacy |
|---|---|
| Target Compound Data | Direct binding to PTP1B; suppression of PKM2/AMPK pathway; delayed OA progression in a trauma-induced mouse model (destabilization of the medial meniscus). |
| Comparator Or Baseline | Platycodin D, Platycodin D2, Platycodin D3, Platycoside A, Platycoside E, Deapioplatycoside E |
| Quantified Difference | Qualitative difference in target engagement. A systematic screening identified D-PDD3 as a unique PTP1B-targeting molecule; this mechanism is not reported for other platycosides. |
| Conditions | In vitro (chondrocytes, cartilage explants) and in vivo (trauma-induced mouse model of OA). |
Why This Matters
This unique target engagement profile makes Deapi-platycodin D3 the only compound in its class suitable for studying PTP1B inhibition in OA, a high-value target with limited pharmacological tools.
- [1] Liu, L., Yao, Z., Zhang, H., Wu, C., Guo, X., Lin, Y., ... & Lai, P. (2024). Deapi-platycodin D3 attenuates osteoarthritis development via suppression of PTP1B. Journal of Bone and Mineral Research, 39(11), 1673-1687. View Source
